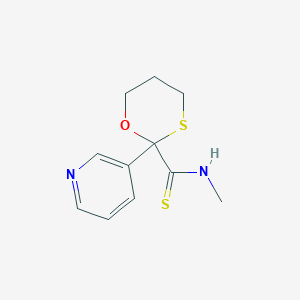
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide
Cat. No. B8348826
M. Wt: 254.4 g/mol
InChI Key: KUDZUJIPCAPOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379154
Procedure details


A solution of pyridine-3-carboxaldehyde (16 g), 3-mercaptopropan-1-ol (48 g) and para-toluenesulphonic acid (2.25 g) in 1,2-dichloroethane (1500 cc) is kept at the boil for 15 hours so that the water formed is removed by azeotropic distillation. After cooling to a temperature of about 20° C., the reaction mixture is washed three times with a 5 N aqueous solution of sodium hydroxide (750 cc in total) and then three times with distilled water (1500 cc in total). The organic phase is dried over anhydrous sodium sulphate and filtered, and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. The product obtained (15.6 g) is chromatographed in neutral silica gel (200 g) contained in a column of diameter 3.7 cm. Elution is carried out successively with a cyclohexane/ethyl acetate mixture (80/20 by volume; 600 cc) and a cyclohexane/ethyl acetate mixture (70/30 by volume; 2700 cc), 300 cc fractions being collected. Fractions 5 to 11 are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. 2-(Pyrid-3-yl)-1,3-oxathiane (8.6 g) is thus obtained in the form of a yellow oil.





Identifiers


|
REACTION_CXSMILES
|
N1C=CC=C(C=O)C=1.SCCCO.C1(C)C=CC(S(O)(=O)=O)=CC=1.CNC([C:29]1([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[S:34][CH2:33][CH2:32][CH2:31][O:30]1)=S>ClCCCl>[N:37]1[CH:38]=[CH:39][CH:40]=[C:35]([CH:29]2[S:34][CH2:33][CH2:32][CH2:31][O:30]2)[CH:36]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCCO
|
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=S)C1(OCCCS1)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by azeotropic distillation
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture is washed three times with a 5 N aqueous solution of sodium hydroxide (750 cc in total)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over anhydrous sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained (15.6 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed in neutral silica gel (200 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a cyclohexane/ethyl acetate mixture (70/30 by volume; 2700 cc), 300 cc fractions being collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C1OCCCS1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
